

# An In-depth Technical Guide to (R)-DS89002333: A Potent PRKACA Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (R)-DS89002333 |           |
| Cat. No.:            | B12407290      | Get Quote |

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of **(R)-DS89002333**, a potent and orally active inhibitor of the protein kinase A catalytic subunit alpha (PRKACA). This document is intended for researchers, scientists, and professionals in the field of drug development.

#### **Chemical Identity and Properties**

(R)-DS89002333 is a specific stereoisomer of the compound DS89002333. The CAS number for DS89002333 is 2832159-79-0.[1][2][3][4] While the "(R)" designation in the query suggests a specific enantiomer, the IUPAC name associated with CAS number 2832159-79-0, N-[(S)-(3-chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxy-6-isoquinolinecarboxamide, defines a precise stereochemical configuration.[1][3] It is this specific isomer that has been the subject of the research detailed below.



| Property          | Value                                                                                                                  | Reference    |
|-------------------|------------------------------------------------------------------------------------------------------------------------|--------------|
| CAS Number        | 2832159-79-0                                                                                                           | [1][2][3][4] |
| Molecular Formula | C22H20CIF2N3O3                                                                                                         | [1][2][4]    |
| Molecular Weight  | 447.87 g/mol                                                                                                           | [1]          |
| IUPAC Name        | N-[(S)-(3-chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxy-6-isoquinolinecarboxamide | [1][3]       |

## **Synthesis**

A detailed, step-by-step synthesis protocol for **(R)-DS89002333** is not publicly available in the reviewed literature. The primary publication referencing its synthesis states that the compound was synthesized as a novel PRKACA inhibitor, but does not provide the experimental details.[5]

#### **Biological Activity and Quantitative Data**

**(R)-DS89002333** is a highly potent inhibitor of PRKACA, the catalytic subunit of protein kinase A. Its primary therapeutic potential lies in the treatment of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer driven by the DNAJB1-PRKACA fusion gene.[5][6]

**In Vitro Activity** 

| Parameter                              | Cell Line/Assay | Value  | Reference |
|----------------------------------------|-----------------|--------|-----------|
| PRKACA Inhibition (IC50)               | Kinase Assay    | 0.3 nM | [7]       |
| CREB Phosphorylation Inhibition (IC50) | NIH/3T3 cells   | 50 nM  |           |



**In Vivo Activity** 

| Animal Model                                  | Dosing Regimen                                  | Outcome                                                                                                             | Reference |
|-----------------------------------------------|-------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|-----------|
| NIH/3T3-fusion<br>allograft                   | 12.5, 50 mg/kg, p.o.,<br>twice daily for 5 days | Exhibited anti-tumor activity without body weight loss.                                                             | [7]       |
| FL-HCC Patient-<br>Derived Xenograft<br>(PDX) | 3, 30 mg/kg, p.o.,<br>twice daily for 22 days   | Significantly inhibited tumor growth. Temporary body weight loss at 30 mg/kg, which resolved with continued dosing. | [7]       |

## **Mechanism of Action and Signaling Pathway**

In fibrolamellar hepatocellular carcinoma (FL-HCC), a chromosomal deletion leads to the formation of a DNAJB1-PRKACA fusion protein. This fusion results in the constitutive (uncontrolled) activation of the PRKACA kinase. Activated PRKACA then phosphorylates and inactivates Salt-Inducible Kinases (SIKs). The inactivation of SIKs allows the transcriptional coactivator CRTC2 to translocate to the nucleus, where it complexes with CREB and p300 to drive the expression of genes that promote cancer cell growth and survival.[6] (R)-DS89002333 exerts its therapeutic effect by directly inhibiting the catalytic activity of the DNAJB1-PRKACA fusion protein, thereby blocking this oncogenic signaling cascade.[6]





Click to download full resolution via product page

Figure 1. DNAJB1-PRKACA signaling pathway in FL-HCC and inhibition by (R)-DS89002333.



#### **Experimental Protocols**

Detailed experimental protocols for the synthesis and biological evaluation of **(R)-DS89002333** are not fully available in the public domain. The following are generalized descriptions of the methodologies based on the available literature.

#### In Vitro PRKACA Kinase Assay (General Protocol)

The inhibitory activity of **(R)-DS89002333** on PRKACA is likely determined using a biochemical assay. A typical protocol would involve incubating the recombinant PRKACA enzyme with a known substrate (such as a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using methods like ELISA or radiometric assays, to determine the IC50 value.

#### **Cell-Based Assays (General Protocol)**

To assess the intracellular activity of **(R)-DS89002333**, a cell line expressing the DNAJB1-PRKACA fusion protein, such as NIH/3T3 cells engineered to express the fusion, is used.[7] These cells are treated with different concentrations of the compound. The inhibitory effect is quantified by measuring the phosphorylation status of downstream targets of PRKACA, like CREB, using techniques such as Western blotting or specific immunoassays.

#### In Vivo Xenograft Studies (General Protocol)

The anti-tumor efficacy of **(R)-DS89002333** is evaluated in immunocompromised mice bearing tumors derived from FL-HCC patient tissue (PDX models) or cell lines expressing the DNAJB1-PRKACA fusion.[5][7] The compound is administered orally, and tumor volume is measured regularly over the course of the treatment. Animal body weight is also monitored as an indicator of toxicity.





Click to download full resolution via product page

**Figure 2.** Generalized experimental workflow for in vivo efficacy studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Increased Protein Kinase A Activity Induces Fibrolamellar Hepatocellular Carcinoma Features Independent of DNAJB1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medkoo.com [medkoo.com]
- 4. DS89002333 Immunomart [immunomart.com]
- 5. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fibrofoundation.org [fibrofoundation.org]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-DS89002333: A
   Potent PRKACA Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12407290#r-ds89002333-cas-number-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com